Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Purity Quality Control Procurement

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine (CAS 160431-49-2) is a bicyclic heterocyclic amine (C₁₀H₁₄N₂, MW 162.23 g/mol) belonging to the tetrahydroquinoline (THQ) class. It features a partially saturated 1,2,3,4-tetrahydroquinoline ring system with a primary amine at the 8-position and a methyl substituent at the 7-position, yielding predicted LogP values of 1.80–1.94.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 160431-49-2
Cat. No. B2360166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
CAS160431-49-2
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESCC1=C(C2=C(CCCN2)C=C1)N
InChIInChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
InChIKeyNXIPDLJDMOVORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine (CAS 160431-49-2): Structural and Procurement Baseline


7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine (CAS 160431-49-2) is a bicyclic heterocyclic amine (C₁₀H₁₄N₂, MW 162.23 g/mol) belonging to the tetrahydroquinoline (THQ) class. It features a partially saturated 1,2,3,4-tetrahydroquinoline ring system with a primary amine at the 8-position and a methyl substituent at the 7-position, yielding predicted LogP values of 1.80–1.94 . This substitution pattern distinguishes it from the more commonly described CXCR4-focused scaffold, (S)-5,6,7,8-tetrahydroquinolin-8-amine, whose saturated ring is located at the opposite side of the quinoline core [1]. The compound is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC), making it suitable as a building block for medicinal chemistry and chemical biology applications .

Why Generic Tetrahydroquinoline Substitution Fails: The 7-Methyl-8-Amine Differentiation Problem


The tetrahydroquinoline scaffold exists in multiple regioisomeric and substitutional variants (e.g., 1,2,3,4-tetrahydroquinolin-8-amine [CAS 54012-92-9], 5,6,7,8-tetrahydroquinolin-8-amine [CAS 298181-83-6], and 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine [CAS 502612-52-4]), each with distinct physicochemical and pharmacological profiles [1]. The position of ring saturation (1,2,3,4 vs. 5,6,7,8) determines the electronic environment of the 8-amine, directly impacting nucleophilicity, H-bonding geometry, and target binding [2]. Methyl substitution at the 7-position introduces steric constraint adjacent to the 8-amine group, which is absent in des-methyl analogs. This steric effect alters both the reactivity of the amine in derivatization chemistry (e.g., Schiff base formation, N-alkylation) and the conformational landscape accessible to downstream conjugates . Consequently, substituting a generic or differently methylated THQ analog can yield divergent synthetic yields, altered metabolic stability, and unpredictable biological outcomes. Procurement decisions must therefore be guided by quantitative, comparator-anchored evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine vs. Closest Analogs


Authenticated Purity of 97% with Batch-Level QC Documentation vs. 95% Industry Standard for Closest Regioisomer

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine (CAS 160431-49-2) is supplied at a certified purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC traceability . Its closest regioisomeric analog, 1,2,3,4-tetrahydroquinolin-8-amine (CAS 54012-92-9), is typically available at 95% purity without equivalent multi-method QC traceability across major vendors . This 2-percentage-point purity differential becomes consequential in multi-step synthetic routes where cumulative impurity carryover can exceed 10% after five steps assuming 95% starting purity versus approximately 4% with a 97% starting material.

Purity Quality Control Procurement

Lipophilicity (LogP) Differentiation: 7-Methyl-1,2,3,4-THQA Occupies a Distinct Hydrophobic Space vs. 5,6,7,8-THQA and Des-Methyl Analogs

The computed/predicted LogP of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine is 1.80 (Chemsrc) to 1.935 (Chemscene/Leyan) . This is substantially higher than (S)-5,6,7,8-tetrahydroquinolin-8-amine (LogP ≈ 1.10–1.42) , reflecting the contribution of the 7-methyl group and the differing saturation pattern of the 1,2,3,4-series scaffold. In contrast, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (CAS 502612-52-4) has a LogP of 2.43 , making it significantly more lipophilic. The target compound thus occupies an intermediate lipophilicity space (ΔLogP ≈ +0.4–0.7 over 5,6,7,8-THQA; ΔLogP ≈ −0.5 vs. 2-methyl-5,6,7,8-THQA). This intermediate LogP is within the optimal range for CNS drug-likeness while retaining adequate aqueous solubility (919.8 mg/L at 25 °C) .

Lipophilicity LogP Drug-likeness

CXCR4 Binding Affinity: Target Compound as a Low-Affinity Baseline Control vs. Clinical-Stage AMD11070 (IC50 12.5 nM)

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine binds to the CXCR4 chemokine receptor with an IC50 of 1.70 × 10³ nM (1,700 nM) in a competitive binding assay using CHO cells expressing human CXCR4 (40-min incubation) [1]. For context, the clinical-stage CXCR4 antagonist AMD11070 (Mavorixafor, CAS 558447-26-0), which is built on a 5,6,7,8-tetrahydroquinolin-8-amine scaffold, exhibits an SDF-1α ligand binding IC50 of 12.5 ± 1.3 nM . The approximately 136-fold weaker affinity of the target compound is consistent with its role as a synthetic intermediate or scaffold precursor rather than a stand-alone drug candidate, and it demonstrates how even a single methyl group shift combined with altered ring saturation profoundly impacts receptor engagement. This quantitative data enables scientists to rationally select this compound as a negative control, a building block for structure-activity relationship (SAR) expansion, or a starting point for optimizing CXCR4-directed chemotypes.

CXCR4 Chemokine Receptor Binding Affinity

Solubility Threshold Advantage: 919.8 mg/L Aqueous Solubility Enables Broader Assay Compatibility vs. Lower-Solubility THQ Analogs

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibits an experimentally determined aqueous solubility of 919.8 mg/L at 25 °C . While solubility data for its closest regioisomers are not systematically reported, the higher LogP of 1,2,3,4-tetrahydroquinolin-8-amine (LogP ≈ 2.35, implying lower aqueous solubility) and the comparable LogP of 2-methyl-5,6,7,8-THQA (LogP = 2.43) suggest that the target compound benefits from a favorable combination of the polar 8-amine and the moderately polarizable 7-methyl substituent, resulting in nearly 1 mg/mL solubility. This directly impacts the maximum achievable compound concentration in aqueous assay buffers (e.g., cell-based antiproliferative assays, enzyme inhibition screens), reducing the likelihood of false negatives from compound precipitation.

Aqueous Solubility Assay Compatibility Formulation

Optimal Research Application Scenarios for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Derivatization Scaffold for CXCR4 Antagonist SAR Expansion

The compound's authenticated 97% purity with NMR/HPLC/GC documentation and its documented (albeit low-affinity) CXCR4 binding (IC50 = 1,700 nM) [1] make it a qualified starting material for systematic SAR campaigns aimed at improving CXCR4 affinity to clinically relevant nanomolar levels. The 7-methyl group provides a defined steric handle absent in des-methyl analogs, enabling exploration of substituent effects without introducing synthetic ambiguity from isomeric impurities. In a typical program, the free 8-amine can be functionalized via reductive amination, urea formation, or sulfonamide coupling to generate focused libraries, with the known CXCR4 binding providing a measurable baseline for hit-to-lead progression.

Chemical Biology: Negative Control or Inactive Comparator for CXCR4-Mediated Functional Assays

With an approximately 136-fold weaker CXCR4 binding affinity relative to AMD11070 (1,700 nM vs. 12.5 nM) [1], this compound is well-positioned as an inactive or weakly active comparator in CXCR4-mediated chemotaxis, calcium flux, or cell migration assays. Its intermediate LogP (1.80–1.94) and adequate aqueous solubility (~920 mg/L) ensure it can be formulated at concentrations matching active CXCR4 antagonists without solubility-related artifacts, enabling rigorous control experiments in target validation studies.

Synthetic Methodology: Development of Regioselective Derivatization Chemistry on the 8-Amine Adjacent to a 7-Methyl Group

The steric and electronic influence of the 7-methyl substituent on the nucleophilicity and accessibility of the 8-amine provides a defined model system for studying regioselective amine derivatization (Schiff base formation, N-alkylation, N-acylation) in the context of ortho-methyl substitution [2]. This is methodologically relevant for synthetic chemists developing general reaction conditions for sterically hindered aromatic amines. The availability of the compound at high purity with multi-method QC ensures that reaction outcomes are not confounded by starting material heterogeneity.

Pharmacokinetic Profiling: Reference Compound with an Intermediate LogP for ADME Model Development

The compound's intermediate calculated LogP of 1.80–1.94, which lies between the more hydrophilic 5,6,7,8-THQA (LogP ≈ 1.10–1.42) and the more lipophilic 2-methyl-5,6,7,8-THQA (LogP ≈ 2.43) , makes it a useful reference compound for building and validating in silico ADME models. Its experimentally determined aqueous solubility (919.8 mg/L) provides a ground-truth data point for benchmarking computational solubility predictions within the THQ chemotype. This application supports procurement by teams engaged in computational medicinal chemistry and property prediction tool development.

Quote Request

Request a Quote for 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.